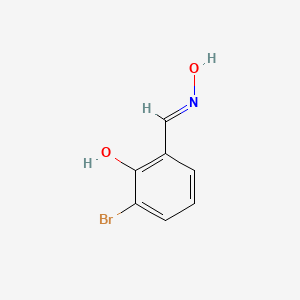

3-Bromo-2-hydroxybenzaldehyde oxime

Vue d'ensemble

Description

“3-Bromo-2-hydroxybenzaldehyde oxime” is a chemical compound with the molecular formula C7H6BrNO2 . It has an average mass of 216.032 Da and a monoisotopic mass of 214.958176 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a bromo group, a hydroxy group, and an oxime group . The exact 3D structure can be viewed using specific software .Physical and Chemical Properties Analysis

“this compound” has a density of 1.7±0.1 g/cm3, a boiling point of 278.3±30.0 °C at 760 mmHg, and a flash point of 122.1±24.6 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Applications De Recherche Scientifique

Synthèse organique

3-Bromo-2-hydroxybenzaldehyde oxime: est un composé précieux en synthèse organique. Il peut être utilisé comme précurseur pour la synthèse de divers composés hétérocycliques . La fonction oxime du composé peut subir des réactions de cyclisation pour former des hétérocycles, qui sont des structures de base de nombreux produits pharmaceutiques. De plus, sa capacité à participer à des réactions de couplage croisé catalysées par les métaux en fait un élément de construction polyvalent pour la construction de molécules organiques complexes.

Chimie analytique

En chimie analytique, les oximes telles que This compound peuvent être utilisées comme agents de dérivatisation pour améliorer la détection des aldéhydes et des cétones . Ils réagissent avec les groupes carbonyle pour former des produits plus stables et détectables, facilitant l'analyse de ces composés dans divers échantillons.

Chimie médicinale

Le groupe oxime dans This compound est important en chimie médicinale. Les oximes peuvent agir comme inhibiteurs ou réactivateurs de certaines enzymes, ce qui en fait des agents thérapeutiques potentiels . Par exemple, elles peuvent être explorées pour le développement d'antidotes contre l'empoisonnement aux organophosphorés, qui inhibe l'acétylcholinestérase, une enzyme essentielle du système nerveux.

Science des matériaux

En science des matériaux, This compound peut contribuer à la conception de nouveaux matériaux. Sa structure moléculaire lui permet d'agir comme un ligand, se coordonnant aux métaux pour former des structures métallo-organiques (MOF) ou des polymères de coordination . Ces matériaux ont des applications dans le stockage de gaz, la catalyse et les capteurs.

Science environnementale

This compound: peut jouer un rôle en science environnementale en tant que partie de capteurs chimiques pour détecter les polluants . Le groupe oxime peut interagir avec les ions métalliques, ce qui peut être utile dans le développement de capteurs qui détectent les métaux lourds dans les sources d'eau, aidant ainsi les efforts de surveillance et de remédiation environnementales.

Applications industrielles

Dans le contexte industriel, This compound peut être utilisé dans la synthèse de colorants, de pigments et d'autres produits chimiques fins . Son atome de brome en fait un intermédiaire réactif qui peut être fonctionnalisé davantage pour créer une variété de produits industriels avec des propriétés spécifiques.

Safety and Hazards

Mécanisme D'action

Target of Action

Oximes in general are known to interact with aldehydes and ketones .

Mode of Action

3-Bromo-2-hydroxybenzaldehyde oxime, like other oximes, interacts with its targets through a nucleophilic addition reaction . The oxygen atom acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal . On the other hand, reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes is known to involve the reaction of aldehydes or ketones with hydroxylamine . This reaction results in the formation of oximes, which can have significant effects on various biochemical pathways.

Pharmacokinetics

The molecular weight of the compound is 216032 Da , which suggests that it may have good bioavailability due to its relatively small size.

Result of Action

The formation of oximes from aldehydes or ketones can result in significant changes in the chemical environment, potentially affecting various cellular processes .

Analyse Biochimique

Biochemical Properties

3-Bromo-2-hydroxybenzaldehyde oxime plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, this compound can form complexes with metal ions, which can further affect its biochemical properties and interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes. For example, high doses of this compound have been associated with toxic effects, including oxidative stress and cell death. It is important to determine the optimal dosage to achieve the desired effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways are crucial for the detoxification and elimination of this compound from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to particular compartments or organelles within the cell, such as the mitochondria or nucleus. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The subcellular localization of this compound is critical for its activity and function .

Propriétés

IUPAC Name |

2-bromo-6-(hydroxyiminomethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-6-3-1-2-5(4-9-11)7(6)10/h1-4,10-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMOCQYUOSVORL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-phenylmethoxybutanoic acid](/img/structure/B1450759.png)

![6-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1450761.png)

![3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1450765.png)

![5-(4-Tert-butylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1450766.png)

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid](/img/structure/B1450767.png)

![(2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid](/img/structure/B1450769.png)